Lji308
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Overview
Description
LJI308 is a potent inhibitor of the ribosomal S6 kinase (RSK) family, specifically targeting RSK1, RSK2, and RSK3. It has shown significant potential in overcoming chemoresistance by eliminating cancer stem cells, particularly in triple-negative breast cancer .
Mechanism of Action
- LJI308 primarily targets ribosomal S6 kinase (RSK) isoforms, specifically RSK1, RSK2, and RSK3 .
- RSKs play a crucial role in cell growth, proliferation, and survival. They are implicated in cancer stem cell (CSC) maintenance and tumor relapse .
- Additionally, this compound inhibits the phosphorylation of Y-box binding protein-1 (YB-1), which is associated with drug resistance and tumor progression .
- Specifically, this compound inhibits RSK phosphorylation at key residues (T359/S363) and YB-1 phosphorylation (S102) .
- By targeting RSKs, this compound disrupts CSC growth and survival, ultimately suppressing tumor progression .
- The RSK pathway is pivotal for CSC growth. Inhibition by this compound eradicates the CSC population in triple-negative breast cancer (TNBC) .
- TNBC is enriched in CSCs and associated with high recurrence rates. This compound’s action disrupts this cycle .
- This compound has an IC50 of 6 nM for RSK1, 4 nM for RSK2, and 13 nM for RSK3 .
- Its potency allows for effective inhibition of RSKs in TNBC patients, potentially overcoming drug resistance and improving survival .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
LJI308 functions as a selective inhibitor of the ribosomal S6 kinase family, specifically targeting RSK1, RSK2, and RSK3 with high potency. The compound inhibits the phosphorylation of RSK at threonine 359 and serine 363, as well as the phosphorylation of the Y-box binding protein-1 (YB-1) at serine 102 . These interactions are critical for the regulation of cell survival and proliferation, making this compound a valuable tool in biochemical research and potential therapeutic applications .
Cellular Effects
This compound has been shown to exert significant effects on various cell types, particularly in cancer cells. In triple-negative breast cancer cells, this compound induces apoptosis and inhibits cell growth both in two-dimensional and three-dimensional cultures . The compound specifically targets cancer stem cells, which are often resistant to conventional chemotherapy, thereby reducing tumor growth and dissemination . Additionally, this compound has minimal effects on non-tumorigenic cells, highlighting its selectivity and potential for targeted therapy .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of ribosomal S6 kinase activity, which in turn affects multiple downstream signaling pathways. By preventing the phosphorylation of RSK and YB-1, this compound disrupts the regulation of gene expression and cell survival pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s selectivity for RSK family kinases is attributed to its binding interactions with the ATP-binding site of the RSK2 N-terminal kinase domain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity in vitro, maintaining its effectiveness in inhibiting RSK phosphorylation and inducing apoptosis in cancer cells . Long-term studies have shown that this compound can effectively reduce tumor growth and prevent relapse in in vivo models, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate cell survival and proliferation. The compound interacts with enzymes and cofactors involved in the phosphorylation of RSK and YB-1, thereby modulating metabolic flux and metabolite levels . These interactions are critical for the compound’s ability to induce apoptosis and inhibit tumor growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which are essential for its activity and function . This compound’s ability to selectively target cancer cells while sparing non-tumorigenic cells is partly attributed to its transport and distribution mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively inhibits RSK activity and induces apoptosis in cancer cells .
Preparation Methods
LJI308, chemically known as 2,6-Difluoro-4-(4-(4-morpholinophenyl)pyridin-3-yl)phenol, can be synthesized through a series of organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
LJI308 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
LJI308 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the RSK pathway and its role in various cellular processes.
Biology: this compound is employed in research to understand the mechanisms of cancer stem cell survival and proliferation.
Industry: This compound can be used in the development of new therapeutic agents targeting the RSK pathway
Comparison with Similar Compounds
LJI308 is compared with other RSK inhibitors such as BI-D1870 and luteolin. While all these compounds target the RSK pathway, this compound has shown higher potency and selectivity for RSK1, RSK2, and RSK3. Additionally, this compound specifically targets cancer stem cells, making it a unique and promising candidate for overcoming chemoresistance in cancer treatment .
Similar compounds include:
BI-D1870: Another RSK inhibitor with lower potency compared to this compound.
Luteolin: A natural compound with RSK inhibitory activity but less selectivity and potency than this compound.
Properties
IUPAC Name |
2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYJEQHNWKQNBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.